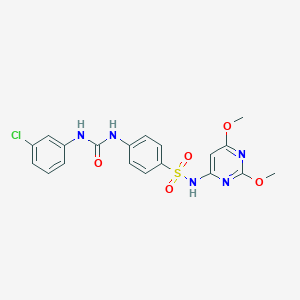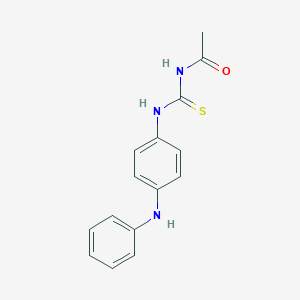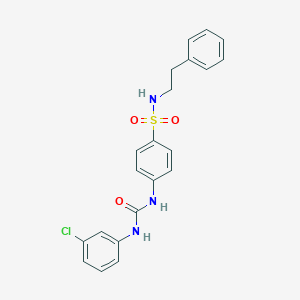
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, commonly known as CD437, is a synthetic retinoid that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of retinoids, which are analogs of vitamin A and have been shown to possess anti-proliferative and pro-differentiation properties in various types of cancer cells.
Wirkmechanismus
The anti-cancer effects of CD437 are mediated by its ability to activate retinoid X receptors (RXRs) and induce the expression of genes involved in cell differentiation and apoptosis. CD437 has also been shown to inhibit the activity of several oncogenic signaling pathways, including the Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
CD437 has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. CD437 has also been shown to modulate the expression of proteins involved in cell adhesion, migration, and invasion, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CD437 as a research tool is its ability to induce apoptosis in cancer cells, which makes it a valuable tool for studying the mechanisms of cell death and survival. Another advantage of CD437 is its specificity for RXRs, which allows for the selective activation of this receptor and the downstream signaling pathways. However, one of the limitations of CD437 is its low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on CD437 could focus on identifying the molecular mechanisms underlying its anti-cancer effects, as well as its potential therapeutic applications in specific types of cancer. Additionally, further studies could be conducted to optimize the synthesis and formulation of CD437 for improved solubility and bioavailability. Finally, the potential use of CD437 in combination with other anti-cancer agents could also be explored.
Synthesemethoden
The synthesis of CD437 involves several steps, including the reaction of 3-chlorobenzenamine with phosgene to form 3-chlorobenzoyl chloride, followed by the reaction of the resulting compound with urea to form 3-(3-chlorophenyl)urea. The final product is obtained by reacting 3-(3-chlorophenyl)urea with 4-(dimethylamino)phenylsulfonyl chloride and 2,6-dimethoxypyrimidine.
Wissenschaftliche Forschungsanwendungen
CD437 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that CD437 induces apoptosis (programmed cell death) in various types of cancer cells, including leukemia, melanoma, breast, prostate, and colon cancer cells. CD437 has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O5S/c1-29-17-11-16(23-19(24-17)30-2)25-31(27,28)15-8-6-13(7-9-15)21-18(26)22-14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,26)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZRXSPMLJDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)

![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)
![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)